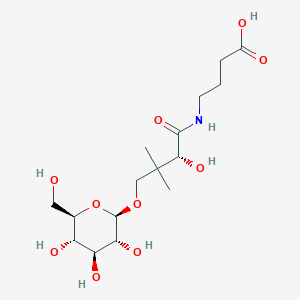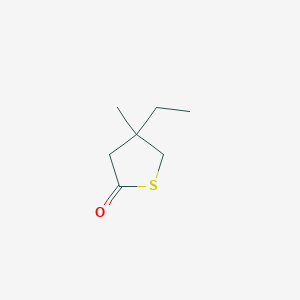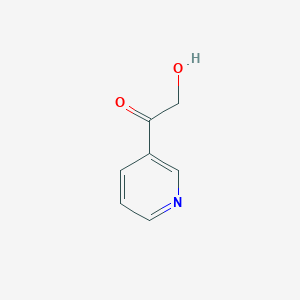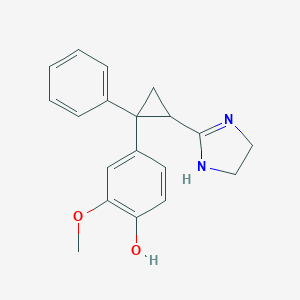
Hopantenic acid glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hopantenic acid glucoside, also known as pantogam or hopantenate, is a water-soluble derivative of hopantenic acid. It is a nootropic drug that is widely used in Russia and other European countries to enhance cognitive function, reduce anxiety and depression, and improve memory. Hopantenic acid glucoside has been the subject of numerous scientific studies, which have investigated its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The exact mechanism of action of hopantenic acid glucoside is not fully understood. However, it is believed to act as a GABA agonist, which enhances the activity of the neurotransmitter GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity and reducing anxiety. By enhancing GABA activity, hopantenic acid glucoside may reduce anxiety and enhance cognitive function.
Biochemical and Physiological Effects:
Hopantenic acid glucoside has been shown to have a number of biochemical and physiological effects. It has been shown to increase the synthesis of phospholipids, which are essential components of cell membranes. It also increases the activity of acetylcholine, a neurotransmitter that is involved in learning and memory. In addition, hopantenic acid glucoside has been shown to increase the levels of ATP, the primary energy source for cells.
Vorteile Und Einschränkungen Für Laborexperimente
Hopantenic acid glucoside has several advantages for lab experiments. It is highly soluble in water, which makes it easy to administer to animals. It is also relatively safe and has few side effects. However, hopantenic acid glucoside has some limitations. It has a short half-life, which means that it is rapidly metabolized and excreted from the body. This can make it difficult to maintain a consistent level of hopantenic acid glucoside in the body during experiments.
Zukünftige Richtungen
There are several future directions for research on hopantenic acid glucoside. One area of interest is its potential therapeutic effects on neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as a cognitive enhancer in healthy individuals. Additionally, further research is needed to fully understand the mechanism of action of hopantenic acid glucoside and its effects on various biochemical and physiological processes in the body.
Conclusion:
In conclusion, hopantenic acid glucoside is a nootropic drug that has been extensively studied for its neuroprotective and cognitive-enhancing properties. It is synthesized by the reaction of hopantenic acid with glucose and has been shown to improve memory, attention, and learning in both animals and humans. Hopantenic acid glucoside has several advantages for lab experiments, but also has some limitations. Future research is needed to fully understand its potential therapeutic effects and mechanism of action.
Synthesemethoden
Hopantenic acid glucoside is synthesized by the reaction of hopantenic acid with glucose. The reaction takes place in the presence of a catalyst, such as hydrochloric acid or sulfuric acid. The resulting product is a white crystalline powder that is highly soluble in water.
Wissenschaftliche Forschungsanwendungen
Hopantenic acid glucoside has been extensively studied for its neuroprotective and cognitive-enhancing properties. It has been shown to improve memory, attention, and learning in both animals and humans. In addition, hopantenic acid glucoside has been investigated for its potential therapeutic effects on various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
CAS-Nummer |
106083-70-9 |
|---|---|
Produktname |
Hopantenic acid glucoside |
Molekularformel |
C16H29NO10 |
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
4-[[(2R)-2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]butanoic acid |
InChI |
InChI=1S/C16H29NO10/c1-16(2,13(24)14(25)17-5-3-4-9(19)20)7-26-15-12(23)11(22)10(21)8(6-18)27-15/h8,10-13,15,18,21-24H,3-7H2,1-2H3,(H,17,25)(H,19,20)/t8-,10-,11+,12-,13+,15-/m1/s1 |
InChI-Schlüssel |
FFLBVZWAGYJUDM-ZCBWMVENSA-N |
Isomerische SMILES |
CC(C)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H](C(=O)NCCCC(=O)O)O |
SMILES |
CC(C)(COC1C(C(C(C(O1)CO)O)O)O)C(C(=O)NCCCC(=O)O)O |
Kanonische SMILES |
CC(C)(COC1C(C(C(C(O1)CO)O)O)O)C(C(=O)NCCCC(=O)O)O |
Andere CAS-Nummern |
106083-70-9 |
Synonyme |
4'-O-(beta-D-glucopyranosyl)-D-hopantenic acid HOPA beta-glucoside hopantenic acid glucoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[2-(4-Pyridinyl)ethyl]propanamide](/img/structure/B24807.png)


![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B24812.png)

![6-Benzyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B24816.png)


